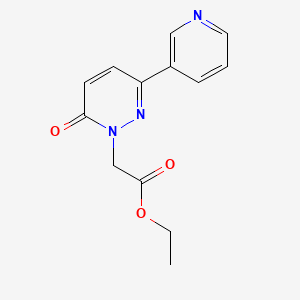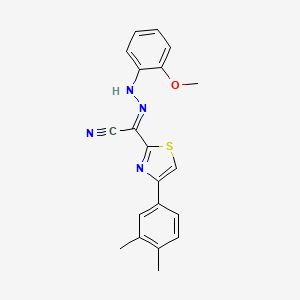
(2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a carboximidoyl cyanide group, and substituted phenyl and anilino groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboximidoyl Cyanide Group: This step often involves the reaction of the thiazole intermediate with cyanogen bromide or similar reagents.
Substitution Reactions: The phenyl and anilino groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, aniline derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted thiazole derivatives.
Scientific Research Applications
(2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl chloride
- (2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl bromide
Uniqueness
Compared to similar compounds, (2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide is unique due to its specific substitution pattern and the presence of the cyanide group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-13-8-9-15(10-14(13)2)18-12-26-20(22-18)17(11-21)24-23-16-6-4-5-7-19(16)25-3/h4-10,12,23H,1-3H3/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITALOIVLLFEESJ-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=CC=C3OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
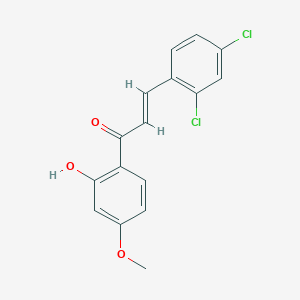
![1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B2862084.png)
![4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B2862086.png)

![(E)-2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide](/img/structure/B2862090.png)
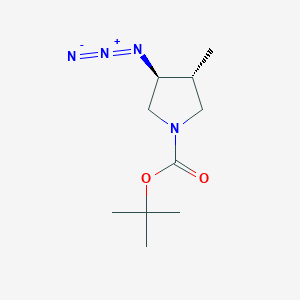
![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2862093.png)
![N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2862095.png)
![Methyl 2-[(15S)-10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2862096.png)

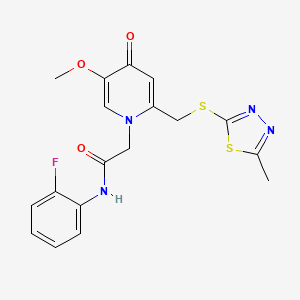
![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2862099.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2862100.png)
